2-(6-Methylpyridin-2-yl)acetimidamide
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Overview
Description
2-(6-Methylpyridin-2-yl)acetimidamide is an organic compound with the molecular formula C8H11N3 It is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and an acetimidamide group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)acetimidamide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with appropriate reagents to introduce the acetimidamide group. One common method involves the use of thionyl chloride to convert the carboxylic acid to an acyl chloride, followed by reaction with ammonia or an amine to form the acetimidamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the acetimidamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(6-Methylpyridin-2-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)acetimidamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetimidamide: Lacks the methyl group at the 6th position, which may affect its reactivity and biological activity.
2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: Contains an additional oxazole ring, providing different chemical properties and applications.
Uniqueness
2-(6-Methylpyridin-2-yl)acetimidamide is unique due to the presence of both the methyl and acetimidamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11N3 |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)ethanimidamide |
InChI |
InChI=1S/C8H11N3/c1-6-3-2-4-7(11-6)5-8(9)10/h2-4H,5H2,1H3,(H3,9,10) |
InChI Key |
CLRYVIJKIUYTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=N)N |
Origin of Product |
United States |
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